4-Methoxy-3-(trifluoromethyl)pyridine
Overview
Description
4-Methoxy-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3-position of the pyridine ring
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives play a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
It’s known that molecules with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
It’s known that trifluoromethylpyridine derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Action Environment
It’s known that the demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates . Additionally, this compound may interact with other biomolecules, including proteins and nucleic acids, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The degradation products of this compound can have different biochemical properties, potentially leading to altered effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction of this compound with cofactors, such as NADPH, is also crucial for its metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, and it may accumulate in certain tissues based on its affinity for specific binding proteins. The distribution of this compound within the body can influence its overall biochemical effects, as localized concentrations can lead to targeted interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene . Another method includes the metalation reaction to prepare trifluoromethylpyridyllithiums . Additionally, cyclocondensation reactions involving key trifluoromethyl-containing building blocks can also be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the development of new drugs and bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-3-(trifluoromethyl)pyridine include other trifluoromethyl-substituted pyridines, such as 3-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyridine .
Uniqueness
This compound is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-2-3-11-4-5(6)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMORMIUMBXJQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285285 | |
Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214346-70-9 | |
Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.